Ethyl 3-fluoro-2-iodobenzoate
Description
Ethyl 3-fluoro-2-iodobenzoate is a halogenated aromatic ester with the molecular formula C₉H₈FIO₂ and a molecular weight of 294.06 g/mol. Its structure comprises a benzoate backbone substituted with fluorine at the 3-position and iodine at the 2-position, esterified with an ethyl group. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactivity of its halogen substituents, which facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.
Properties
Molecular Formula |
C9H8FIO2 |
|---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-iodobenzoate |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |
InChI Key |
JRCRKBRXSNXKEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 3-fluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate in solvents like toluene or ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds or other complex aromatic structures .
Scientific Research Applications
Ethyl 3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which may serve as potential drug candidates or biochemical probes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism by which ethyl 3-fluoro-2-iodobenzoate exerts its effects depends on the specific reactions it undergoesThe fluorine atom can enhance the compound’s stability and lipophilicity, while the iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Positional Isomers: Ethyl 3-fluoro-4-iodobenzoate
The 4-iodo isomer (Ethyl 3-fluoro-4-iodobenzoate, CAS 1027513-43-4) shares the same molecular formula and weight as the target compound but differs in the iodine substituent’s position. Key distinctions include:
- Applications: The 4-iodo isomer is noted for its utility in synthesizing heterocyclic compounds, whereas the 2-iodo variant is more commonly employed in meta-directing reactions due to the iodine’s ortho effect .
tert-Butyl 3-fluoro-2-iodobenzoate
Replacing the ethyl ester with a tert-butyl group introduces significant differences:
- Stability : The tert-butyl ester’s bulky structure enhances hydrolytic stability compared to ethyl esters, making it preferable for prolonged storage or reactions under basic conditions .
- Handling : Storage guidelines for the tert-butyl analog emphasize strict avoidance of moisture and sunlight, whereas ethyl esters (like the target compound) may tolerate slightly less stringent conditions due to lower steric protection .
Ethyl 3-chloro-2-fluoro-5-iodobenzoate (CAS 1508828-69-0)
This compound substitutes chlorine at the 3-position and iodine at the 5-position, introducing a trihalogenated structure:
- Electronic Effects : The electron-withdrawing chlorine may reduce the electron density of the aromatic ring more significantly than fluorine, altering reactivity in cross-coupling reactions.
Comparative Data Table
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